3-(2-Methoxyphenyl)-1,4-thiazepane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1,4-thiazepane |
InChI |
InChI=1S/C12H17NOS/c1-14-12-6-3-2-5-10(12)11-9-15-8-4-7-13-11/h2-3,5-6,11,13H,4,7-9H2,1H3 |
InChI Key |
YFCXYMDHYZTSLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CSCCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Methoxyphenyl 1,4 Thiazepane and Its Structural Analogues
Strategies for the Construction of the 1,4-Thiazepane (B1286124) Ring System
The synthesis of the 1,4-thiazepane ring system can be approached through various strategies, each offering distinct advantages in terms of efficiency, atom economy, and the potential for diversification. These methods primarily revolve around the formation of the seven-membered ring through cyclization reactions.
Cyclization Reactions and Novel Cyclization Pathways for Thiazepane Formation
The formation of the 1,4-thiazepane ring is most commonly achieved through the cyclization of a linear precursor containing both a thiol and an amine functionality, which react with a suitable electrophilic partner. A key strategy involves the reaction of a 1,2-aminothiol, such as cysteamine (B1669678), with an α,β-unsaturated carbonyl compound. nih.govresearchgate.net This reaction typically proceeds via a tandem conjugate addition of the thiol to the electron-deficient double bond, followed by an intramolecular amidation or lactamization to form the seven-membered ring. nih.gov
The initial conjugate addition of the thiol is often the first step, leading to a Michael adduct. Subsequent intramolecular cyclization of the amino group onto the carbonyl carbon closes the ring. The efficiency of this cyclization can be influenced by the nature of the carbonyl group (e.g., ester, ketone) and the reaction conditions. While traditional methods sometimes require long reaction times, often spanning several days, and result in modest yields, recent advancements have focused on accelerating this process. nih.gov
Novel pathways are being explored to enhance the efficiency and substrate scope of thiazepane formation. These include the use of more reactive electrophiles or the activation of the substrates under milder conditions to avoid side reactions and improve yields.
Multicomponent Reaction Approaches in Thiazepane Synthesis
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like 1,4-thiazepanes in a single step from three or more starting materials. This strategy is highly valued for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.
While specific MCRs for the direct synthesis of 3-(2-methoxyphenyl)-1,4-thiazepane are not extensively documented, the principles of MCRs can be applied. For instance, a hypothetical MCR could involve the reaction of 2-methoxybenzaldehyde (B41997), an amine, a thiol, and a fourth component that provides the remaining atoms for the heterocyclic backbone. The development of such MCRs remains an active area of research, promising more streamlined access to this class of compounds.
One-Pot Synthetic Protocols for Enhanced Efficiency
In a typical procedure, the α,β-unsaturated ester is reacted with cysteamine in the presence of a suitable base and an acyl transfer catalyst, such as imidazole (B134444). The use of more reactive esters, for instance, trifluoroethyl esters, has been shown to significantly reduce reaction times from days to a few hours and improve yields. nih.gov The resulting 1,4-thiazepan-5-one (B1267140) can then be readily reduced to the corresponding 1,4-thiazepane in a subsequent step.
Table 1: One-Pot Synthesis of 1,4-Thiazepan-5-ones
| Entry | α,β-Unsaturated Ester | Base | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Methyl 3-(2-thienyl)acrylate | DBU | None | - | 11 | nih.gov |
| 2 | Methyl 3-(2-thienyl)acrylate | DBU | Imidazole | < 3 | 53 | nih.gov |
| 3 | Trifluoroethyl cinnamate | DBU | Imidazole | 1 | 95 | nih.gov |
This table presents data on the synthesis of 1,4-thiazepanone scaffolds, which are direct precursors to 1,4-thiazepanes.
Stereoselective Synthesis of 1,4-Thiazepane Derivatives
The introduction of stereocenters in the 1,4-thiazepane ring, particularly at the C3 position, is of great interest for developing chiral therapeutic agents. Stereoselective synthesis of these derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For the synthesis of enantiomerically enriched 3-substituted 1,4-thiazepanes, one could envision starting from a chiral α,β-unsaturated ester or employing a chiral catalyst in the cyclization step. While specific examples for the stereoselective synthesis of this compound are not prominent in the literature, methods developed for analogous heterocyclic systems, such as the synthesis of chiral 1,4-oxazepanes, could potentially be adapted. nih.gov These methods often rely on stereoselective cyclization reactions, where the facial selectivity is controlled by a chiral element in the substrate or catalyst.
Precursor Chemistry and Reactant Optimization in this compound Synthesis
The synthesis of this compound is critically dependent on the availability and reactivity of suitable precursors that contain the 2-methoxyphenyl moiety. The optimization of these reactants is key to achieving high yields and purity of the final product.
Utilization of α,β-Unsaturated Esters and Chalcones
The most common precursors for introducing the 3-(2-methoxyphenyl) group are the corresponding α,β-unsaturated esters and chalcones. These compounds serve as the electrophilic component in the key cyclization reaction with a 1,2-aminothiol.
α,β-Unsaturated Esters:
Esters such as methyl (E)-3-(2-methoxyphenyl)acrylate or the more reactive trifluoroethyl (E)-3-(2-methoxyphenyl)acrylate are ideal starting materials. These can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction of 2-methoxybenzaldehyde with a phosphonate (B1237965) ylide or the Claisen-Schmidt condensation of 2-methoxybenzaldehyde with an appropriate ester enolate. The choice of the ester group can influence the reactivity in the subsequent cyclization step, with more electron-withdrawing groups generally leading to faster reactions. nih.gov
Chalcones:
Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of precursors. Specifically, a chalcone (B49325) of the type (E)-1-aryl-3-(2-methoxyphenyl)prop-2-en-1-one can be reacted with cysteamine. In this case, the conjugate addition of the thiol is followed by an intramolecular condensation of the amine with the ketone to form a thiazepine, which can then be reduced to the thiazepane. Chalcones are typically synthesized via the base-catalyzed Claisen-Schmidt condensation of an acetophenone (B1666503) with 2-methoxybenzaldehyde.
The optimization of these precursors involves selecting the appropriate activating groups and reaction conditions to ensure efficient and selective formation of the desired this compound.
Table 2: Precursors for the Synthesis of this compound
| Precursor Type | Chemical Name | Synthetic Method | Reference |
| α,β-Unsaturated Ester | Methyl (E)-3-(2-methoxyphenyl)acrylate | Horner-Wadsworth-Emmons | - |
| Chalcone | (E)-1-Phenyl-3-(2-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | ku.edu |
This table provides examples of precursor types and their common synthetic routes.
Amino Thiol Cyclizations in Heterocycle Formation
The formation of the 1,4-thiazepane ring is frequently accomplished through the cyclization of a linear precursor containing both an amine and a thiol group. A prominent strategy involves the reaction of a 1,2-amino thiol, such as cysteamine, with an appropriate electrophilic partner. One of the most effective methods for synthesizing 3-substituted-1,4-thiazepan-5-ones, which are precursors to 3-substituted-1,4-thiazepanes, is the tandem conjugate addition and cyclization of an α,β-unsaturated ester with an amino thiol. nih.gov
This reaction sequence begins with the Michael addition of the thiol group of the amino thiol to the β-carbon of the α,β-unsaturated ester. This is followed by an intramolecular cyclization where the amino group attacks the ester carbonyl, leading to the formation of the seven-membered lactam (the thiazepanone ring). nih.gov Historically, these cyclizations were often slow, taking several days to reach completion and resulting in low yields. nih.gov However, recent advancements have significantly improved the efficiency of this transformation.
The choice of the ester group on the α,β-unsaturated substrate can influence the reaction rate. For instance, the use of more reactive esters, such as trifluoroethyl esters, can accelerate the cyclization process. nih.gov The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the thiol and/or the amine.
A key challenge in this cyclization is controlling the chemoselectivity between the nucleophilic thiol and amine groups. In many synthetic approaches, the initial conjugate addition of the thiol is the desired first step. Subsequent intramolecular acylation by the amine then forms the heterocyclic ring. nih.gov
Catalyst Systems and Reaction Condition Innovations in Thiazepane Synthesis
Innovations in reaction conditions and the use of catalysts have been pivotal in advancing the synthesis of 1,4-thiazepanes. While some earlier methods required harsh conditions or long reaction times, modern approaches focus on milder and more efficient protocols. nih.gov
For the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and amino thiols, a screen of various bases has shown that organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively promote the cyclization, albeit sometimes with modest yields when used alone. nih.gov The addition of an acyl transfer additive, such as imidazole, has been shown to significantly enhance the reaction yield. nih.gov This suggests that imidazole may act as a catalyst by forming a more reactive acyl imidazolide (B1226674) intermediate, which is then more readily attacked by the amine to close the ring.
The optimization of reaction conditions, including the choice of solvent, base, and additive, has enabled the synthesis of a broad range of 1,4-thiazepanones in good yields and with reaction times of less than three hours. nih.gov In many cases, these optimized conditions also allow for the isolation of the product without the need for chromatographic purification. nih.gov
The following table summarizes the optimized conditions for the synthesis of various 3-substituted-1,4-thiazepan-5-ones, which are direct precursors to compounds like this compound. The subsequent reduction of the lactam functionality, for example using borane (B79455) dimethylsulfide or sodium borohydride/iodine, yields the corresponding 1,4-thiazepane. nih.gov
Table 1: Reaction Conditions for the Synthesis of 3-Aryl-1,4-Thiazepan-5-one Analogues
| Entry | Aryl/Heteroaryl Substituent | Ester Type | Base | Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Thienyl | Methyl | DBU | None | CH₃CN | 3 | 11 |
| 2 | 2-Thienyl | Methyl | DBU | Imidazole | CH₃CN | 3 | 53 |
| 3 | Phenyl | Trifluoroethyl | DBU | Imidazole | CH₃CN | 0.5 | 86 |
| 4 | 4-Fluorophenyl | Trifluoroethyl | DBU | Imidazole | CH₃CN | 0.5 | 82 |
This data is adapted from a study on the synthesis of 1,4-thiazepanones and illustrates the general conditions applicable for the synthesis of the 3-(2-methoxyphenyl) analogue. nih.gov
Diversification Strategies for this compound Analogue Libraries
The development of efficient and robust synthetic routes is crucial for the creation of chemical libraries for screening purposes. The one-pot synthesis of 1,4-thiazepanones provides a versatile platform for generating a diverse range of analogues. nih.gov The diversity of the final 1,4-thiazepane products can be achieved by varying the substituents at multiple positions.
For the 3-position, a wide array of α,β-unsaturated esters can be employed as starting materials. This allows for the introduction of various aryl and heteroaryl groups, including the 2-methoxyphenyl group of the target compound. The tolerance of the reaction for different functional groups on the aromatic ring enables the exploration of the structure-activity relationship (SAR). nih.gov
Further diversification can be achieved by using substituted 1,2-amino thiols, which would introduce substituents on the thiazepane ring core. Additionally, the nitrogen atom of the 1,4-thiazepane ring provides a handle for further functionalization. After the formation of the thiazepane ring, the secondary amine can be acylated, alkylated, or engaged in other coupling reactions to introduce a variety of substituents at the N-4 position. nih.gov
This strategy of late-stage functionalization is highly valuable in medicinal chemistry as it allows for the rapid generation of a library of analogues from a common intermediate. For example, a library of N-acylated 3-aryl-1,4-thiazepanes can be readily prepared for biological screening. nih.gov The combination of varying the 3-substituent and the N-4 substituent provides a powerful tool for creating a diverse library of 3D-rich fragments for drug discovery. nih.gov
Computational and Theoretical Investigations on 3 2 Methoxyphenyl 1,4 Thiazepane
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule like 3-(2-Methoxyphenyl)-1,4-thiazepane. rsc.orgnih.gov These calculations can determine various electronic properties that govern the compound's behavior.
Key Parameters from Quantum Chemical Calculations:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com
Electron Density Distribution: Analysis of the electron density distribution, often through methods like Bader's Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds within the molecule. nih.gov
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack, thus providing insights into intermolecular interactions. nih.gov
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
For a related compound, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, DFT calculations have been used to optimize the geometry and analyze the electronic band structure, identifying the contributions of different atomic orbitals to the valence and conduction bands. rsc.org Similar studies on other heterocyclic systems have used DFT to investigate molecular and electronic structures, providing a framework for how this compound could be analyzed. nih.gov
Table 1: Hypothetical Quantum Chemical Calculation Data for this compound (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.
In a hypothetical docking study of this compound, the compound would be docked into the active site of a relevant protein target. The simulation would predict the binding conformation and estimate the binding affinity, typically expressed as a docking score. The analysis would focus on identifying key interactions, such as:
Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H group in the thiazepane ring) and acceptors on the protein.
Hydrophobic Interactions: Interactions involving the methoxyphenyl group and other nonpolar regions.
Pi-Pi Stacking: Potential interactions between the aromatic phenyl ring and aromatic residues in the protein's binding pocket.
For instance, molecular docking has been successfully applied to screen 1,3,4-thiadiazole (B1197879) derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), identifying promising compounds based on their docking scores and interaction patterns. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
To develop a QSAR model for a series of thiazepane derivatives including this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors (physicochemical, topological, electronic, and steric) would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates these descriptors to the activity.
Key steps in QSAR modeling include:
Data Set Preparation: Compiling a set of structurally related compounds with measured biological activity.
Descriptor Calculation: Computing a wide range of molecular descriptors.
Model Building: Using statistical methods to create a correlation between descriptors and activity.
Validation: Rigorously validating the model's predictive power using internal and external validation sets. researchgate.net
Studies on thienyl chalcones as MAO-B inhibitors have utilized 3D-QSAR to identify key structural features responsible for their inhibitory activity. researchgate.net Similarly, QSAR models have been developed for triazole-bearing compounds to understand their COX-2 inhibitory potential. nih.gov
Conformational Analysis via Advanced Computational Methods
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them.
Advanced computational methods for conformational analysis include:
Systematic Search: A methodical rotation of all rotatable bonds to explore the entire conformational space.
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms and molecules over time to observe conformational changes and preferences in a simulated environment (e.g., in solution). nih.gov
Quantum Mechanics (QM) Calculations: Providing highly accurate energy calculations for different conformers.
A conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, for example, used a systematic search to propose a probable active conformation by superimposing stable conformations onto a rigid, active molecule. nih.gov For benzodioxepine and benzoxathiepine derivatives, computational modeling has been used to determine low-energy conformers and understand their solution-state geometry. researchgate.net
Table 2: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative and not based on actual experimental or computational data for the specific compound.)
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Population (%) |
|---|---|---|---|
| 1 (Chair-like) | 0.00 | 60° | 75% |
| 2 (Twist-boat) | 1.25 | 175° | 20% |
| 3 (Boat-like) | 2.50 | -5° | 5% |
In Silico Screening and Virtual Library Design for Novel Thiazepane Scaffolds
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the drug discovery process.
For this compound, this could involve two main strategies:
Ligand-Based Virtual Screening: Using the known structure of an active compound to find other molecules in a database with similar properties (e.g., shape, pharmacophore).
Structure-Based Virtual Screening: Using the 3D structure of a biological target (from X-ray crystallography or homology modeling) to dock a library of compounds and select the best binders.
Furthermore, virtual libraries of novel thiazepane scaffolds can be designed by computationally modifying the this compound structure. These modifications could include changing substituents, altering the ring structure, or introducing new functional groups. These virtual compounds can then be screened in silico to prioritize the most promising candidates for synthesis and biological testing. The use of pharmacophore models is a common strategy to screen compound libraries for potential drug candidates. nih.gov
Pre Clinical Biological Activity and Mechanistic Investigations of 3 2 Methoxyphenyl 1,4 Thiazepane Derivatives
Enzyme Inhibitory Potential of Thiazepane Analogues
The 1,4-thiazepane (B1286124) core has been the subject of various studies to evaluate its potential as an inhibitor of several key enzymes implicated in a range of diseases.
Bromodomain and Extraterminal Domain (BET) Protein Inhibition
The Bromodomain and Extraterminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are crucial regulators of gene transcription and are considered significant targets in oncology and inflammation research. nih.govnih.gov These proteins contain bromodomains that recognize acetylated lysine (B10760008) residues on histones, a key feature of active gene transcription. nih.gov
Recent screening efforts have identified 1,4-acylthiazepanes as novel ligands for BET bromodomains. researchgate.net A 3D-enriched fragment library screening against the first bromodomain of BRD4 (BRD4(D1)) led to the discovery of a ligand-efficient thiazepane scaffold with good affinity and selectivity for BET bromodomains. researchgate.net The development of bivalent inhibitors, which bind to both the BD1 and BD2 bromodomains of a single BET protein simultaneously, represents an innovative approach to achieve exceptional potency. nih.gov While many bivalent inhibitors fall outside the "rule-of-5" for drug-likeness, the design of new bivalent BET inhibitors within this acceptable physicochemical space is an active area of research. nih.gov The discovery of thiazepane-based BET inhibitors suggests that exploring chemical diversity through 3D-enriched fragments can be a fruitful strategy for identifying novel bromodomain inhibitor scaffolds. researchgate.net
Alpha-Glucosidase Inhibitory Activity in In Vitro Models
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govmdpi.commdpi.com Various heterocyclic compounds containing sulfur and nitrogen, structurally related to thiazepanes, have demonstrated significant α-glucosidase inhibitory activity.
For instance, a series of 2,3-dihydro-1,5-benzothiazepine derivatives were synthesized and showed potent in vitro inhibitory activity against α-glucosidase, with IC50 values ranging from 2.62 to 10.11 μM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 37.38 ± 1.37 μM). nih.gov Kinetic studies of the most active derivatives from this series indicated a competitive mode of inhibition. nih.gov Similarly, thiadiazole and thiazole (B1198619) derivatives have also been identified as potent α-glucosidase inhibitors, with some analogues showing activity many times greater than acarbose. nih.govresearchgate.net
The inhibitory mechanism is thought to involve a strong affinity or structural similarity to the substrate, allowing the inhibitor to bind to the active site of the enzyme. nih.gov Molecular docking studies have helped to confirm the binding interactions of these inhibitor classes with the α-glucosidase enzyme. nih.govnih.gov
Table 1: In Vitro α-Glucosidase Inhibitory Activity of Selected Thiazepane Analogues
| Compound Class | Representative IC50 Values (μM) | Reference |
|---|---|---|
| 2,3-Dihydro-1,5-Benzothiazepines | 2.62 - 10.11 | nih.gov |
| 2-Amino-thiadiazole Derivatives | 2.30 - 38.30 | nih.gov |
| Thiazole Derivatives | 6.2 - 38.6 | researchgate.net |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Studies
Cholinesterase inhibitors are a cornerstone in the management of Alzheimer's disease, working by increasing the levels of acetylcholine (B1216132) in the brain. nih.govpsu.edu Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are targets for this therapeutic approach. nih.gov
Studies on structurally related thienothiazines and phenothiazines have revealed their potential as potent and selective BChE inhibitors. nih.govnih.gov One of the most active thienothiazine compounds displayed a mixed type of inhibition for human BChE with an IC50 value of 0.51 μM. nih.gov Computational studies suggest that this compound likely binds to both the catalytic and peripheral sites of the enzyme. nih.gov Quantitative structure-activity relationship (QSAR) models for phenothiazine (B1677639) derivatives have identified lipophilicity, molecular volume, and electronic energies as key determinants of their inhibitory activity. nih.gov
In the realm of AChE inhibition, certain thiophene (B33073) derivatives have been found to be more potent than the reference drug donepezil. nih.govnih.gov For example, a specific tetrahydrobenzo[b]thiophene derivative exhibited 60% inhibition of AChE, compared to 40% by donepezil. nih.govpsu.edu The enhanced activity was attributed to additional hydrogen bond interactions with the enzyme's active site. psu.edu
Thrombin Inhibition Research
Thrombin is a critical serine protease enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. nih.gov The search for effective, safe, and orally available direct thrombin inhibitors is a significant area of pharmaceutical research. nih.gov
While direct research linking 3-(2-methoxyphenyl)-1,4-thiazepane to thrombin inhibition is not prominent, studies on other molecular classes provide insights into the necessary characteristics for thrombin inhibition. For example, research on marine diterpenes has shown that properties like water solubility and electrostatic complementarity to the thrombin active site are crucial for inhibitory activity. nih.gov Potent pyrazole-based thrombin inhibitors have been developed that act via a covalent, serine-trapping mechanism. mdpi.com One such derivative exhibited a thrombin IC50 of 16 nM. mdpi.com These findings highlight the specific molecular interactions and properties that could be engineered into a thiazepane scaffold to explore its potential as a thrombin inhibitor.
Lipoxygenase Inhibition Evaluation
Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Consequently, LOX inhibitors are being investigated as potential anti-inflammatory agents. nih.gov
Theoretical studies on dipyrimido[4,5-b:4',5'-e] nih.govtandfonline.comthiazepine derivatives, which feature a fused thiazepine ring system, have evaluated their potential as 15-lipoxygenase (15-LOX) inhibitors. tandfonline.comtandfonline.com Molecular docking simulations suggested that these compounds could bind effectively to the enzyme. tandfonline.comtandfonline.com One particular derivative was identified as a potent theoretical inhibitor with a calculated inhibitory constant (Ki) of 1.13 nM and a binding energy of -12.21 kcal/mol. tandfonline.com The proposed mechanism involves the orientation of the compound towards the iron atom in the active site and a hydrogen bond interaction between a sulfur atom of the thiazepine ring and a histidine residue of the enzyme. tandfonline.comtandfonline.com Other related heterocyclic structures, such as 4-thiazolone and benzoxazole (B165842) derivatives, have also shown promising lipoxygenase inhibitory activity in vitro. nih.govresearchgate.net
Table 2: Theoretical 15-Lipoxygenase Inhibitory Activity of Dipyrimido[4,5-b:4',5'-e] nih.govtandfonline.comthiazepine Derivatives
| Compound | Theoretical Ki (nM) | Binding Energy (kcal/mol) | Reference |
|---|
Receptor Ligand Interactions and Modulation Studies (e.g., Serotonin (B10506) Receptors, Calcium Channel Modulation)
The thiazepane scaffold and its analogues have also been investigated for their ability to interact with and modulate various receptors, indicating potential applications in neuroscience and cardiovascular medicine.
Research into derivatives of (2-methoxyphenyl)piperazine, a structure that shares the key 2-methoxyphenyl group with the subject compound, has identified potent ligands for the serotonin 5-HT1A receptor. nih.gov Modifications to the structure, such as replacing a heteroaryl moiety with a cycloalkyl group, led to compounds with enhanced affinity for 5-HT1A sites, with some derivatives showing Ki values in the sub-nanomolar range (0.12-0.63 nM) and high selectivity over α1-adrenergic receptors. nih.gov
In the context of calcium channel modulation, various condensed 1,4-dihydropyridines, including those fused with a tetrahydrothiophene (B86538) ring, have been synthesized and evaluated. nih.govresearchgate.net These compounds are investigated for their effects on L-type calcium channels, which are important in regulating muscle contraction. researchgate.net Furthermore, derivatives of 1,4-benzothiazepine, another related heterocyclic system, are known calcium channel inhibitors. nih.gov Increasing the electron donor characteristics of these molecules has been shown to result in significantly more potent inhibition of the ryanodine (B192298) receptor (RyR1), a type of calcium release channel. nih.gov These findings suggest that the 1,4-thiazepane structure could serve as a valuable template for designing novel receptor ligands and modulators.
In Vitro Anti-proliferative and Cytotoxic Potential in Cancer Cell Lines
Derivatives of 1,4-thiazepane and structurally related thiazole compounds have demonstrated notable anti-proliferative and cytotoxic effects across a variety of human cancer cell lines.
One study synthesized a series of (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives and evaluated their effects on four human cancer cell lines. nih.gov The results indicated that the positioning of a methoxy (B1213986) group on the indole (B1671886) ring was a critical factor for biological activity. nih.gov Specifically, a compound with a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety showed the most potent anti-proliferative activity against HeLa, HT29, and MCF-7 cancer cell lines, with IC50 values of 0.37, 0.16, and 0.17 μM, respectively. nih.gov However, it exhibited lower activity against HL-60 cells. nih.gov The study also found that N-unsubstituted indole analogues were generally more potent than their N-substituted counterparts, highlighting the importance of the hydrogen on the indole nitrogen for anti-proliferative action. nih.gov
Another research focused on [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, which displayed varied anti-proliferative activities against several tumor cell lines. dmed.org.ua The compound was most effective against human leukemia cells, with IC50 values of 7.5 μg/mL for HL-60 and 8.9 μg/mL for Jurkat cells. dmed.org.ua The order of its anti-proliferative activity was noted as leukemia > hepatocarcinoma ~ cervix > lung carcinoma > glioblastoma > breast carcinoma cells. dmed.org.ua
Thiazoline iron chelators have also been investigated for their anti-proliferative properties. nih.gov N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine was identified as the most potent compound in its series, with in vitro IC50 values of 3 and 1 microM on L1210 and P388 murine leukemia cell lines, respectively. nih.gov Interestingly, its anti-proliferative activity was not affected by Fe(III) chelation, unlike other analogues in the study. nih.gov
Furthermore, a novel tricyclic thiazepine derivative, 6-(p-tolyl)benzo[f]pyrido[2,3-b] researchgate.netnih.govthiazepine 11,11-dioxide (TBPT), has shown potent inhibitory effects on non-small-cell lung cancer (NSCLC) cell lines, H460, and its drug-resistant variant, H460TaxR. nih.gov This compound was found to inhibit microtubule formation by targeting tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov
A series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their in-vitro cytotoxic activity against HeLa, PANC-1, and MCF-7 cell lines. researchgate.net Among the synthesized compounds, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide demonstrated high cytotoxicity against HeLa and PANC-1 cell lines with IC50 values of 2.8µM and 1.8µM, respectively. researchgate.net
Table 1: In Vitro Anti-proliferative Activity of Thiazole and Thiazepine Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
|---|---|---|---|
| (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivative | HeLa, HT29, MCF-7 | 0.37, 0.16, 0.17 μM | nih.gov |
| [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60, Jurkat | 7.5, 8.9 μg/mL | dmed.org.ua |
| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210, P388 | 3, 1 μM | nih.gov |
| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa, PANC-1 | 2.8, 1.8 µM | researchgate.net |
Antimicrobial Efficacy Assessment (Antibacterial, Antifungal, Antiviral Studies in vitro)
Derivatives of 1,4-thiazepane and related heterocyclic compounds have been the subject of numerous studies to evaluate their antimicrobial potential, demonstrating a broad spectrum of activity against various pathogens.
Antibacterial Activity:
Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. nih.gov Two compounds, in particular, showed significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against multidrug-resistant Gram-positive organisms, including MRSA, VISA, VRSA, and VRE. nih.gov One of these also exhibited moderate activity against Gram-negative strains. nih.gov
A study on 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives revealed that some of these compounds possess antibacterial activity. nih.gov For instance, one derivative showed an MIC of 31.25 µg/ml against Acinetobacter (BLSE) and 62.5 µg/ml against Acinetobacter (ATCC). nih.gov
Furthermore, research into 4-substituted-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones indicated that 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione had antibacterial activity that surpassed that of ampicillin (B1664943) and cefuroxime (B34974) against Bacillus cereus. researchgate.net
Computer-based screening of S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines has suggested high antibacterial activity against gram-negative microorganisms like E. coli and P. aeruginosa. zsmu.edu.ua
Antifungal Activity:
Newly synthesized thiazole derivatives have demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The activity of some of these compounds was comparable to or even higher than that of nystatin. nih.gov
Research on 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues also revealed significant antifungal activity against azole-resistant clinical isolates of Candida species. nih.gov It was noted that 2-Amino-1,3,4-thiadiazole derivatives were particularly effective against Candida non-albicans species. nih.gov
A series of 1,3,4-thiadiazole (B1197879) derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and showed significant in vitro antimicrobial activities against several microbial strains. researchgate.net Similarly, nitroheteroaryl-1,3,4-thiadiazole derivatives have been identified as potential candidates for developing antifungal drugs against Aspergillus fumigatus. mjima.org
Antiviral Activity:
Several 1,3-thiazepine (B12646109) derivatives have been evaluated for their in vitro antiviral activity against a range of viruses. nih.gov Three of the newly synthesized compounds in one study showed modest activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV). nih.gov
In another study, camphor-based 1,3-thiazolidin-4-one and thiazole derivatives were screened for their ability to inhibit Orthopoxvirus reproduction. nih.govrsc.org Thiazole derivatives with a substituted benzene (B151609) ring were found to inhibit vaccinia virus (VV) reproduction with IC50 values in the micromolar range, while exhibiting moderate cytotoxicity. rsc.org
Table 2: Antimicrobial Activity of Thiazole and Thiazepine Derivatives
| Compound/Derivative Class | Pathogen(s) | Activity/MIC/IC50 | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | MIC: 2–16 mg/L | nih.gov |
| 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-ones | Acinetobacter (BLSE) | MIC: 31.25 µg/ml | nih.gov |
| 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus cereus | Exceeded ampicillin/cefuroxime | researchgate.net |
| Thiazole derivatives | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |
| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole analogues | Candida non-albicans | Significant antifungal effects | nih.gov |
| 1,3-Thiazepine derivatives | HIV-1, BVDV, YFV | Modest activity | nih.gov |
| Camphor-based thiazole derivatives | Vaccinia virus (VV) | IC50: 2.4–3.7 µM | rsc.org |
Anti-inflammatory Effects in Pre-clinical Models
Derivatives of 1,4-thiazepane and related heterocyclic structures have been investigated for their potential to modulate inflammatory pathways in various pre-clinical models.
A study focusing on a new phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, demonstrated significant anti-inflammatory activity. nih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HHMP dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The mechanism of action was linked to the inhibition of NF-κB and MAPK activation, as well as the nuclear translocation of p65. nih.gov Furthermore, HHMP was shown to inhibit NO production in an in vivo zebrafish larvae model. nih.gov
Research on isoxazolo[5,4-e]-1,2,4-triazepine derivatives also revealed strong anti-inflammatory properties in vivo. nih.gov One such derivative, RM33, was found to have a pronounced anti-inflammatory action, demonstrated by its ability to suppress tumor necrosis factor-alpha (TNFα) production in rat peritoneal cells and enhance the production of cyclooxygenase 2 in LPS-stimulated splenocytes. nih.gov
In another study, new pyrazolyl thiazolones were synthesized and shown to exert their anti-inflammatory effects through the inhibition of COX-2 and 15-lipoxygenase (15-LOX). nih.gov The most active compounds had COX-2 inhibitory activities comparable to celecoxib (B62257) and also showed significant 15-LOX inhibition. nih.gov In vivo, these compounds demonstrated anti-inflammatory activity equivalent or superior to diclofenac (B195802) and celecoxib in models of acute and chronic inflammation. nih.gov
The anti-inflammatory potential of 2-(trimethoxyphenyl)-4-R1-5-R2-thiazoles has also been evaluated. researchgate.net In an in vivo model of acute inflammation in rats, all tested compounds showed varying degrees of anti-inflammatory activity by reducing the acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress. researchgate.net Two of the compounds were found to be more potent than meloxicam (B1676189) in these assessments. researchgate.net
Table 3: Anti-inflammatory Effects of Thiazole and Thiazepine Derivatives in Pre-clinical Models
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | LPS-stimulated RAW 264.7 cells and zebrafish larvae | Inhibited NO and PGE2 production; suppressed iNOS and COX-2 expression; inhibited NF-κB and MAPK pathways. | nih.gov |
| Isoxazolo[5,4-e]-1,2,4-triazepine derivative (RM33) | Rat peritoneal cells and splenocytes | Suppressed TNFα production; enhanced COX-2 production in stimulated splenocytes. | nih.gov |
| Pyrazolyl thiazolones | In vitro enzyme assays and in vivo rat models | Potent COX-2 and 15-LOX inhibition; anti-inflammatory activity comparable or superior to diclofenac and celecoxib. | nih.gov |
| 2-(trimethoxyphenyl)-4-R1-5-R2-thiazoles | In vivo rat model of acute inflammation | Reduced acute phase bone marrow response, phagocytic capacity, and nitro-oxidative stress. | researchgate.net |
Exploratory Research into Other Molecular Targets (e.g., RyR2, SERCA2a)
Recent research has begun to explore the effects of 1,4-thiazepane derivatives on other molecular targets, particularly those involved in cardiac function, such as the ryanodine receptor 2 (RyR2) and sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a). exlibrisgroup.comacs.orgnih.gov
A series of 1,4-benzothiazepine derivatives containing a cyclopropanol (B106826) group were designed and synthesized to investigate their potential as multifunctional agents for cardiovascular diseases. exlibrisgroup.comacs.orgnih.gov Biological screening revealed that these derivatives possess dual activity. They were found to prevent Ca2+ leakage through RyR2 and enhance the Ca2+ load in the cardiac sarcoplasmic reticulum by activating SERCA2a. exlibrisgroup.comacs.orgnih.gov The compounds that stabilized RyR2 did so at micro- and nanomolar concentrations. exlibrisgroup.comacs.orgnih.gov
One particular 1,4-benzothiazepine with two cyclopropanol groups, compound 12a, demonstrated a significant ability to increase ATP hydrolysis mediated by SERCA2a activity in cardiac microsomes, with a half-maximal effective concentration (EC50) of 383 nM. exlibrisgroup.comacs.orgnih.gov These findings suggest that such derivatives could be promising lead compounds for improving cardiac function in conditions like heart failure. exlibrisgroup.comacs.orgnih.gov
The dysfunction of RyR2, a major calcium release channel, due to gene mutations can lead to fatal heart arrhythmias. nih.gov While no RyR2 inhibitors are currently in clinical use, the discovery of an isoform-selective RyR2 inhibitor with a parabanic acid skeleton has opened new avenues for research. nih.gov A detailed structure-activity relationship study of this inhibitor led to the development of a compound that was over 15 times more active and was able to inhibit both wild-type and pathogenic mutant forms of RyR2. nih.gov
Furthermore, a novel N-aryl-N-alkyl-thiophene-2-carboxamide compound has been reported to enhance intracellular Ca2+ dynamics by increasing SERCA2a-mediated Ca2+ transport. dntb.gov.ua This highlights the potential for developing small-molecule activators of SERCA2a as a therapeutic strategy. The discovery of natural products from sources like Zingiber officinale and Alpinia officinarum as SERCA2a activators further expands the chemical scaffolds available for designing new therapies for heart failure. unam.mx
Table 4: Activity of 1,4-Benzothiazepine Derivatives on RyR2 and SERCA2a
| Compound/Derivative Class | Molecular Target | Effect | Key Findings | Reference |
|---|---|---|---|---|
| 1,4-Benzothiazepines with cyclopropanol groups | RyR2 | Stabilization (prevents Ca2+ leak) | Activity at micro- and nanomolar concentrations. | exlibrisgroup.comacs.orgnih.gov |
| 1,4-Benzothiazepines with cyclopropanol groups | SERCA2a | Activation | Increased ATP hydrolysis; EC50 of 383 nM for compound 12a. | exlibrisgroup.comacs.orgnih.gov |
| Parabanic acid skeleton derivative | RyR2 | Inhibition | Over 15-fold more active than initial hit; inhibits wild-type and mutant RyR2. | nih.gov |
| N-aryl-N-alkyl-thiophene-2-carboxamide | SERCA2a | Activation | Enhances SERCA2a-mediated Ca2+ transport. | dntb.gov.ua |
| Natural products (e.g., from Zingiber officinale) | SERCA2a | Activation | New scaffolds for SERCA2a activator development. | unam.mx |
Structure Activity Relationship Sar of 3 2 Methoxyphenyl 1,4 Thiazepane Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of 3-(2-methoxyphenyl)-1,4-thiazepane derivatives can be significantly modulated by the introduction of various substituents on both the aromatic ring and the thiazepane nucleus. Research into related 3-aryl-1,4-thiazepane systems has provided valuable insights into these relationships.
A key area of modification is the N-acylation of the 1,4-thiazepane (B1286124) ring . Studies on similar scaffolds have shown that the nature of the acyl group can drastically alter the compound's affinity for biological targets. For instance, in a study focused on the development of 1,4-thiazepanes as BET bromodomain ligands, various carbamates and amides were introduced at the nitrogen atom. nih.gov This highlights the potential for N-substituents to engage in crucial interactions within a binding pocket, thereby influencing potency and selectivity.
Substitutions on the phenyl ring also play a critical role in defining the pharmacological properties of these derivatives. While specific data on the 2-methoxyphenyl variant is limited, studies on analogous 3-phenyl-1,4-thiazepane (B2596587) compounds demonstrate that the electronic nature and position of substituents on the aromatic ring are pivotal. For example, in a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govresearchgate.netthiazin-4-ones, the presence of different aryl groups at the 2-position significantly impacted their activity against the parasite Trypanosoma brucei. mdpi.com This suggests that modifications to the 2-methoxyphenyl ring in this compound, such as altering the position of the methoxy (B1213986) group or introducing other substituents, could lead to substantial changes in biological activity.
Furthermore, the synthesis of a library of 1,4-thiazepanones, which are precursors to 1,4-thiazepanes, has been achieved with a broad scope of α,β-unsaturated esters, indicating that a wide variety of substituents can be incorporated at the 3-position of the thiazepane ring. nih.gov This synthetic accessibility opens up avenues for extensive SAR studies to explore the impact of different aryl and heteroaryl groups on the biological profile of these compounds.
Below is a table summarizing the potential impact of substituent modifications based on related structures:
| Modification Site | Type of Modification | Potential Impact on Biological Activity | Reference |
| Thiazepane Nitrogen | Acylation (Amides, Carbamates) | Modulation of binding affinity and selectivity for targets like bromodomains. | nih.gov |
| Phenyl Ring | Variation of substituents (electron-donating/withdrawing groups) | Alteration of electronic properties and steric interactions, influencing potency against various targets. | mdpi.com |
| Position 3 of Thiazepane | Different aryl/heteroaryl groups | Exploration of diverse chemical space to identify novel biological activities. | nih.gov |
Role of Stereochemistry in Molecular Recognition and Potency
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule dictates its ability to interact with chiral biological macromolecules such as enzymes and receptors. For this compound, the chiral center at the 3-position means that it can exist as two enantiomers. The differential pharmacological effects of these enantiomers are a key aspect of their SAR.
The synthesis of enantiomerically pure compounds is crucial for evaluating the stereochemical influence on activity. Methods for the enantioselective synthesis of related heterocyclic compounds, such as 1,5-benzothiazepines, have been developed, providing a pathway to access individual enantiomers of 3-aryl-1,4-thiazepane derivatives for biological testing. researchgate.net The preparation of a single enantiomer of a target molecule allows for the unambiguous assignment of biological activity to a specific stereoisomer. ethz.ch
In many classes of drugs, it is common for one enantiomer (the eutomer) to exhibit significantly higher potency than the other (the distomer). This is because the eutomer has the correct spatial orientation of key functional groups to form optimal interactions with its biological target. While specific studies on the enantiomers of this compound are not widely available, research on other chiral bioactive molecules consistently demonstrates the pivotal role of stereochemistry in molecular recognition and potency. ethz.ch For instance, in a study of 1,4-benzodioxane (B1196944) aryl-piperazine derivatives, the stereochemistry of the molecule was a key factor in its alpha-blocking activity. nih.gov
The following table illustrates the general principles of stereochemistry in drug action:
| Stereochemical Aspect | Implication for this compound | General Reference |
| Chiral Center at C3 | Existence of two enantiomers (R and S). | ethz.ch |
| Differential Potency | One enantiomer is likely to be significantly more active than the other. | ethz.ch |
| Enantioselective Synthesis | Necessary to isolate and test individual enantiomers to determine the eutomer. | researchgate.netethz.ch |
Conformational Flexibility and Its Influence on Pharmacological Interactions
Conformational analysis of related seven-membered heterocyclic systems, such as 1,5-benzothiazepines, has shown that they can exist in various conformations, including boat and twist-boat forms. nih.gov The specific conformation adopted can be influenced by the nature of the substituents on the ring. For instance, the presence of bulky groups can favor certain conformations to minimize steric hindrance.
The ability of the this compound scaffold to adopt a conformation that is complementary to the binding site of a target protein is crucial for its biological activity. A molecule's bioactive conformation, the conformation it adopts when bound to its target, may not be its lowest energy conformation in solution. Therefore, understanding the conformational landscape of these derivatives is essential for rational drug design. Computational modeling and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of these molecules. researchgate.net
The increased three-dimensional character of saturated seven-membered rings like 1,4-thiazepane is considered advantageous in drug discovery, as it can lead to improved specificity and better drug-like properties compared to flatter aromatic systems. researchgate.net
The table below summarizes the key aspects of conformational flexibility:
| Conformational Aspect | Influence on Pharmacological Interactions | Reference |
| Flexible 7-membered Ring | Can adopt multiple conformations (e.g., boat, twist-boat). | nih.gov |
| Substituent Effects | Substituents can influence the preferred conformation. | nih.gov |
| Bioactive Conformation | The conformation adopted upon binding to a target is critical for activity. | researchgate.net |
| 3D Character | The non-planar nature of the ring can enhance binding specificity. | researchgate.net |
Bioisosteric Replacements and Their Effects on Thiazepane Scaffold Activity
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to optimize drug candidates. cambridgemedchemconsulting.com This approach can be applied to the this compound scaffold to modulate its physicochemical properties, metabolic stability, and biological activity.
One potential bioisosteric replacement is the substitution of the sulfur atom in the thiazepane ring with other atoms or groups. For example, replacing sulfur with an oxygen atom would yield a 1,4-oxazepane, while replacement with a methylene (B1212753) group would result in a 1,4-diazepane. Such modifications can significantly alter the ring's geometry, polarity, and hydrogen bonding capacity, leading to changes in pharmacological properties. The bioisosteric replacement of sulfur has been explored in other heterocyclic systems to improve anti-inflammatory activity. researchgate.net
Another area for bioisosteric modification is the 2-methoxyphenyl group . The phenyl ring itself can be replaced with other aromatic or heteroaromatic rings, such as pyridine, thiophene (B33073), or furan. cambridgemedchemconsulting.com These changes can influence the molecule's interaction with the target protein through altered electronic and steric properties. The methoxy group can also be replaced by other functionalities with similar steric and electronic characteristics, such as a fluorine atom or a small alkyl group, to fine-tune the compound's properties. cambridgemedchemconsulting.com
The application of bioisosteric replacements can lead to the discovery of novel derivatives with improved drug-like properties, such as enhanced solubility or reduced toxicity. For instance, the use of small aliphatic rings as bioisosteres for aromatic rings has been shown to improve physicochemical properties in some drug candidates. nih.gov
The following table provides examples of potential bioisosteric replacements for the this compound scaffold:
| Original Group | Bioisosteric Replacement | Potential Effect | General Reference |
| Sulfur (in thiazepane ring) | Oxygen (to form 1,4-oxazepane) | Alters ring geometry, polarity, and H-bonding. | researchgate.net |
| Sulfur (in thiazepane ring) | Methylene (to form 1,4-diazepane) | Modifies ring conformation and lipophilicity. | nih.gov |
| Phenyl Ring | Pyridine, Thiophene, Furan | Changes electronic distribution and potential for H-bonding. | cambridgemedchemconsulting.com |
| Methoxy Group | Fluorine, Hydroxyl, Small Alkyl Group | Modifies polarity, metabolic stability, and steric interactions. | cambridgemedchemconsulting.com |
Future Research Directions and Therapeutic Prospects of 1,4 Thiazepane Derivatives
Development of Advanced and Sustainable Synthetic Methodologies
The efficient and versatile synthesis of 1,4-thiazepane (B1286124) derivatives is crucial for building diverse compound libraries for screening and lead optimization. Traditional methods for creating this seven-membered ring system have often been hampered by long reaction times, low yields, and the use of harsh reagents. nih.govresearchgate.net
Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. One notable one-pot synthesis involves the reaction of α,β-unsaturated esters with 1,2-amino thiols, which proceeds in a significantly shorter time (0.5–3 hours) and produces good yields. nih.govresearchgate.netnih.gov This method is a significant improvement over older techniques that could take several days. nih.gov The use of trifluoroethyl esters in these reactions has been shown to enhance reactivity under milder conditions, thereby broadening the range of possible molecular variations. nih.gov
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. rsc.org Future research will likely focus on employing eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions to produce 1,4-thiazepane derivatives. rsc.orgnih.gov These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more cost-effective and scalable production methods, which are essential for pharmaceutical development. nih.gov
Exploration of Novel Biological Targets and Polypharmacology
Historically, research into the biological activity of 1,4-thiazepane derivatives has shown their potential in various therapeutic areas. For instance, some derivatives have been investigated for their angiotensin-converting enzyme (ACE) inhibitory properties, suggesting a possible role in cardiovascular disease treatment. oup.com More recently, a fragment-based screening approach identified acylated 1,4-thiazepanes as new ligands for BET (bromodomain and extraterminal domain) bromodomains, which are considered important targets in cancer therapy. nih.govnih.gov
The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in drug discovery. This approach can lead to enhanced efficacy or the ability to address complex diseases with a single compound. The three-dimensional nature of the 1,4-thiazepane scaffold makes it an ideal candidate for designing polypharmacological agents. Future research will likely involve screening 1,4-thiazepane libraries against a wide array of biological targets to uncover new therapeutic applications. This could include targets for neurodegenerative diseases, inflammatory disorders, and infectious diseases. The versatility of the scaffold allows for the strategic placement of various functional groups to fine-tune binding affinities and selectivity for multiple targets.
Integration of Artificial Intelligence and Machine Learning in Thiazepane Research and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development by accelerating the identification and optimization of new drug candidates. researchgate.netnih.govwiley-vch.de These computational tools can analyze vast datasets to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds, thereby reducing the time and cost associated with traditional laboratory-based screening. nih.govcrimsonpublishers.com
In the context of 1,4-thiazepane research, AI and ML can be employed in several ways:
De Novo Design: AI algorithms can generate novel 1,4-thiazepane structures with desired properties, expanding the chemical space for exploration beyond what is achievable through conventional synthetic methods. nih.gov
Virtual Screening: Machine learning models can be trained on existing data to rapidly screen large virtual libraries of 1,4-thiazepane derivatives and identify those with the highest probability of being active against a specific biological target. researchgate.net
Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of 1,4-thiazepane derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development. nih.gov
By integrating AI and ML into the research and design process, scientists can more efficiently navigate the complexities of drug discovery and focus resources on the most promising 1,4-thiazepane candidates. nih.gov
Translational Research from Pre-clinical Findings to Lead Compound Optimization
The journey from a promising preclinical finding to a viable drug candidate is a complex and multi-step process known as translational research. researchgate.netethernet.edu.et This process involves the iterative optimization of a "hit" compound, identified through initial screening, into a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
For 1,4-thiazepane derivatives, this process would involve:
Structure-Activity Relationship (SAR) Studies: Once an initial active compound is identified, systematic modifications are made to the 1,4-thiazepane scaffold to understand how different chemical groups influence its biological activity. nih.gov This information is crucial for designing more potent and selective analogs.
Lead Optimization: The lead compound is further refined to enhance its drug-like properties, such as metabolic stability and oral bioavailability, while minimizing off-target effects. nih.gov This stage often involves a combination of chemical synthesis and in vitro and in vivo testing.
Preclinical Development: The optimized lead compound undergoes rigorous preclinical testing to assess its safety and efficacy in animal models of disease before it can be considered for clinical trials in humans. researchgate.net
The successful translation of preclinical discoveries into new medicines requires a deep understanding of the drug development process and the ability to overcome the challenges associated with attrition rates in the pharmaceutical pipeline. researchgate.netethernet.edu.et The unique structural features of the 1,4-thiazepane scaffold offer a solid foundation for the development of novel therapeutics, and continued research in this area holds the promise of delivering new treatments for a range of human diseases.
Q & A
Q. Methodological Optimization :
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improve yield and regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates .
- Temperature : Controlled heating (60–100°C) minimizes side reactions .
How is the molecular structure of this compound characterized in academic research?
Basic Question
Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbon backbone .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₅NO₂S) .
- X-ray Crystallography : Determines bond lengths, angles, and ring conformation .
What advanced strategies address low yields or selectivity in thiazepane synthesis?
Advanced Question
Contradictions in Data : Discrepancies in yields (e.g., 40–75%) arise from variable substituent effects or reaction scales.
Solutions :
- DoE (Design of Experiments) : Systematically test parameters (e.g., temperature, solvent ratios) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves purity .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy group) during cyclization .
Example : Using Boc-protected intermediates increases selectivity in ring-closing steps .
How do substituents on the thiazepane ring influence biological activity?
Advanced Question
Comparative studies of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) reveal:
- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance metabolic stability and binding affinity to targets like GPCRs .
- Methoxy Group : Increases lipophilicity, improving blood-brain barrier penetration .
Q. Methodological Approach :
- Standardized Protocols : Use validated assays (e.g., FRET for enzyme inhibition) .
- Chiral HPLC : Separate enantiomers and test individually .
What computational methods predict the reactivity of this compound?
Advanced Question
- DFT Calculations : Model transition states for ring-opening reactions or sulfonation .
- Molecular Docking : Predict binding modes with targets (e.g., dopamine receptors) using AutoDock Vina .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .
Case Study : DFT studies show the thiazepane ring’s chair conformation minimizes steric strain, favoring stable interactions .
How can SAR studies guide the design of novel thiazepane derivatives?
Advanced Question
- Core Modifications : Replace sulfur with oxygen (thiazepane → oxazepane) to alter pharmacokinetics .
- Side-Chain Functionalization : Introduce bioisosteres (e.g., replacing methoxy with ethoxy) to optimize ADME .
Example : Adding a naphthyl group () increases hydrophobic interactions, enhancing potency against kinase targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
